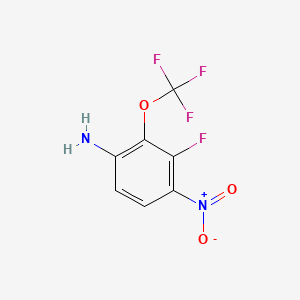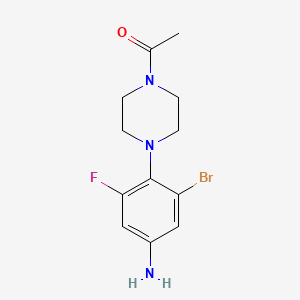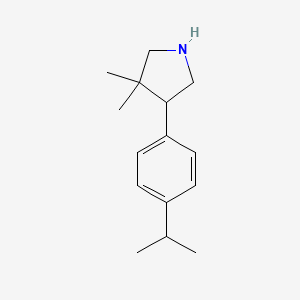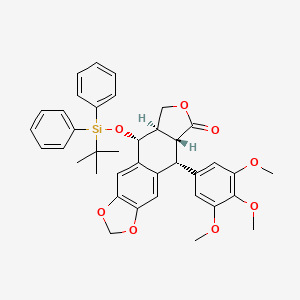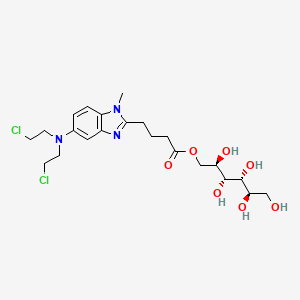
3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid: is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a phenyl ring substituted with a 2,3-dihydroxypropoxy group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyphenylpropanoic acid with epichlorohydrin in the presence of a base, followed by hydrolysis to introduce the 2,3-dihydroxypropoxy group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Aqueous or organic solvents such as ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, alkyl halides
Major Products
Oxidation Products: 3-(4-(2,3-Dioxopropoxy)phenyl)propanoic acid
Reduction Products: 3-(4-(2,3-Dihydroxypropoxy)phenyl)propanol
Substitution Products: this compound derivatives with various substituents
Wissenschaftliche Forschungsanwendungen
3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its role in cellular metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes such as:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cancer progression.
Signal Transduction: Modulating signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dihydroxyphenyl)propanoic acid: Known for its antioxidant activity and role as a metabolite of caffeic acid.
3-(2,4-Dihydroxyphenyl)propanoic acid: A potent tyrosinase inhibitor with applications in skin whitening and anti-aging products.
3-(3,4-Dimethoxyphenyl)propanoic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid is unique due to the presence of the 2,3-dihydroxypropoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H16O5 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
3-[4-(2,3-dihydroxypropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H16O5/c13-7-10(14)8-17-11-4-1-9(2-5-11)3-6-12(15)16/h1-2,4-5,10,13-14H,3,6-8H2,(H,15,16) |
InChI-Schlüssel |
ODXHGELTJLBUFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)
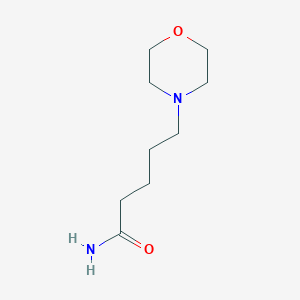
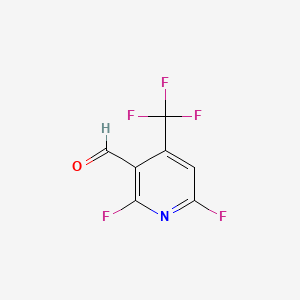

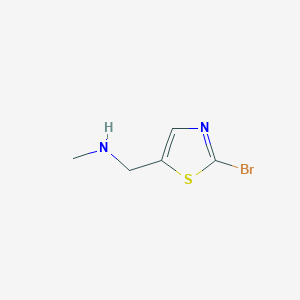
![[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13432403.png)
![N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl](/img/structure/B13432413.png)

